N-[3-(1H-Imidazol-1-yl)propyl]glycine
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Overview
Description
N-[3-(1H-Imidazol-1-yl)propyl]glycine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-Imidazol-1-yl)propyl]glycine typically involves the reaction of 3-(1H-Imidazol-1-yl)propylamine with glycine. The reaction conditions often include the use of solvents like water or other polar solvents, and the process may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-Imidazol-1-yl)propyl]glycine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted imidazole compounds.
Scientific Research Applications
N-[3-(1H-Imidazol-1-yl)propyl]glycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]glycine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: This compound is similar in structure but lacks the glycine moiety.
3-(1H-Imidazol-1-yl)propylamine: This compound is a precursor in the synthesis of N-[3-(1H-Imidazol-1-yl)propyl]glycine.
Uniqueness
This compound is unique due to the presence of both the imidazole ring and the glycine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
630095-89-5 |
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Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(3-imidazol-1-ylpropylamino)acetic acid |
InChI |
InChI=1S/C8H13N3O2/c12-8(13)6-9-2-1-4-11-5-3-10-7-11/h3,5,7,9H,1-2,4,6H2,(H,12,13) |
InChI Key |
QTHHGVTYIKJGFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCNCC(=O)O |
Origin of Product |
United States |
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